Cilofexor

描述

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

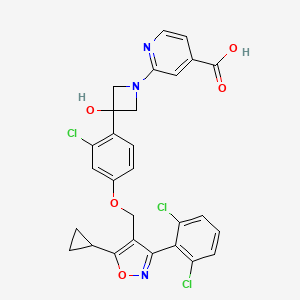

2D Structure

3D Structure

属性

IUPAC Name |

2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSKGLFYQAYZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418274-28-8 | |

| Record name | Cilofexor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilofexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CILOFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Cilofexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilofexor (GS-9674) is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target.[3] This document provides an in-depth overview of the molecular mechanism, pharmacodynamics, and preclinical and clinical evidence supporting the action of this compound.

Core Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by binding to and activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine.[4][5] The binding of this compound to FXR initiates a cascade of transcriptional events that collectively improve cholestasis, reduce liver fibrosis, and mitigate inflammation.

Regulation of Bile Acid Homeostasis

A primary mechanism of this compound is the regulation of bile acid synthesis and transport. In the intestine, FXR activation by this compound leads to the robust induction and release of Fibroblast Growth Factor 19 (FGF19) from enterocytes. FGF19 then enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This signaling event represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. The downstream effect is a reduction in the overall bile acid pool, which can be measured by a decrease in the serum marker of bile acid synthesis, 7α-hydroxy-4-cholesten-3-one (C4).

Anti-cholestatic and Hepatoprotective Effects

By activating FXR in hepatocytes, this compound also upregulates the expression of key transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP), which facilitates the secretion of bile acids from hepatocytes into the bile canaliculi. This multifaceted approach of inhibiting synthesis and promoting efflux helps to alleviate the cellular toxicity caused by excessive bile acid accumulation in cholestatic liver diseases.

Anti-inflammatory and Anti-fibrotic Activity

FXR activation has been shown to have direct anti-inflammatory and anti-fibrotic effects. In preclinical models, this compound has been demonstrated to reduce hepatic stellate cell activation and decrease the expression of pro-fibrotic genes such as collagen type 1 alpha 1 (COL1A1) and tissue inhibitor of metalloproteinase 1 (TIMP1). This leads to a reduction in hepatic collagen deposition and an overall improvement in liver fibrosis.

Signaling Pathway of this compound

The signaling cascade initiated by this compound is depicted below, illustrating the interplay between intestinal and hepatic FXR activation.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in various studies, demonstrating dose-dependent effects on key biomarkers of liver injury, cholestasis, and fibrosis.

Table 1: Effects of this compound in a Rat Model of NASH

| Parameter | Control (NASH) | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Picro-Sirius Red Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 |

| Hepatic Hydroxyproline (µg/g) | ~1200 | ~900 | ~700 |

| Hepatic col1a1 Expression (fold change) | Baseline | Reduced | -37% |

| Portal Pressure (mmHg) | 11.9 ± 2.1 | Not Reported | 8.9 ± 2.2 |

| Data adapted from a study in a choline-deficient high-fat diet plus sodium nitrite-induced NASH rat model. |

Table 2: Efficacy of this compound in Patients with Primary Sclerosing Cholangitis (PSC) (12 Weeks)

| Parameter | Placebo | This compound (30 mg) | This compound (100 mg) |

| Median Change in Serum ALP (%) | +8 U/L (absolute) | -21 U/L (absolute) | -21% |

| Median Change in GGT (%) | Not Reported | Not Reported | -30% |

| Median Change in ALT (%) | Not Reported | Not Reported | -49% |

| Median Change in AST (%) | Not Reported | Not Reported | -42% |

| Data from a Phase 2, randomized, placebo-controlled study (NCT02943460). |

Table 3: Efficacy of this compound in Patients with Non-alcoholic Steatohepatitis (NASH) (24 Weeks)

| Parameter | Placebo | This compound (30 mg) | This compound (100 mg) |

| Median Relative Change in MRI-PDFF (%) | +1.9 | -1.8 | -22.7 |

| Patients with ≥30% MRI-PDFF Decline (%) | 13 | 14 | 39 |

| Change in Serum GGT | Increase | Decrease | Significant Decrease |

| Change in Serum C4 | Increase | Decrease | Significant Decrease |

| Data from a Phase 2, randomized, placebo-controlled trial (NCT02854605). |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this compound research.

Preclinical NASH Rat Model

This protocol outlines the induction of NASH and subsequent treatment with this compound in a rodent model to assess anti-fibrotic efficacy.

-

Animal Model: Male Wistar rats are used.

-

Induction of NASH: Rats are fed a choline-deficient high-fat diet (CDHFD) and receive intraperitoneal injections of sodium nitrite (25 mg/kg) three times a week, starting from week 4, to induce advanced fibrosis.

-

Treatment: this compound (e.g., 10 mg/kg and 30 mg/kg) or a placebo is administered via oral gavage daily for a specified period (e.g., from week 4 to week 10 or 14).

-

Assessment of Fibrosis:

-

Histology: Liver tissue is fixed, sectioned, and stained with Picro-Sirius Red to quantify collagen deposition and assess the fibrosis area.

-

Biochemistry: Hepatic hydroxyproline content, a quantitative marker of collagen, is measured from liver homogenates.

-

-

Gene Expression Analysis:

-

Total RNA is isolated from liver and ileum tissues.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (RT-PCR) is used to measure the relative expression of target genes (e.g., shp, cyp7a1, fgf15, col1a1) normalized to a housekeeping gene.

-

-

Hemodynamic Measurements: In terminal experiments, portal pressure is measured directly via cannulation of the portal vein under anesthesia.

Phase 2 Clinical Trial in PSC (NCT02943460)

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Patient Population: Adults with a diagnosis of large-duct PSC without cirrhosis, and a serum alkaline phosphatase (ALP) > 1.67 times the upper limit of normal.

-

Intervention: Patients were randomized to receive this compound (30 mg or 100 mg) or a matching placebo orally once daily for 12 weeks.

-

Primary Endpoint: Safety and tolerability, assessed by monitoring treatment-emergent adverse events and laboratory abnormalities.

-

Exploratory Efficacy Endpoints:

-

Changes in liver biochemistry (ALP, GGT, ALT, AST) from baseline to week 12.

-

Changes in pharmacodynamic markers of FXR activation, including serum C4 and total bile acids.

-

Changes in non-invasive markers of fibrosis.

-

-

Statistical Analysis: Changes from baseline in continuous parameters were compared between treatment groups and the placebo group using the Wilcoxon rank-sum test.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

While a specific protocol for this compound's binding to FXR is proprietary, a general ITC protocol to determine binding affinity and thermodynamics is as follows. This technique was used to elucidate the binding mechanism between this compound and the FXR ligand-binding domain (LBD).

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Sample Preparation:

-

The purified FXR ligand-binding domain (LBD) protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the titration syringe.

-

Crucially, both the protein and the ligand must be in identical, precisely matched buffer solutions to minimize heats of dilution.

-

-

Experimental Procedure:

-

The system is allowed to equilibrate at a constant temperature.

-

Small, precise aliquots of this compound are injected from the syringe into the protein solution in the sample cell.

-

The heat change associated with each injection is measured relative to a reference cell containing only buffer.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters KD, n, and ΔH.

-

Conclusion

This compound is a selective, non-steroidal FXR agonist with a well-defined mechanism of action centered on the regulation of bile acid homeostasis via the intestinal FXR-FGF19 axis. Its pleiotropic effects, including the reduction of bile acid synthesis, inflammation, and fibrosis, have been demonstrated in both preclinical models and clinical trials. The quantitative data support a dose-dependent improvement in key markers of liver health in patients with NASH and PSC. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of FXR agonists in the field of hepatology.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]

Cilofexor: A Technical Guide to a Nonsteroidal Farnesoid X Receptor (FXR) Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofexor, formerly known as GS-9674, is a potent, selective, orally available, nonsteroidal agonist of the farnesoid X receptor (FXR).[1][2] Developed by Gilead Sciences, it is under investigation for the treatment of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[3] FXR is a nuclear receptor that plays a critical role in regulating the homeostasis of bile acids, lipids, and glucose.[4][5] By targeting FXR, this compound aims to modulate metabolic and inflammatory pathways implicated in the progression of liver disease. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacodynamics, clinical efficacy from key trials, and the experimental protocols used in its evaluation.

Mechanism of Action: FXR Signaling

FXR is highly expressed in the liver and intestine, where it acts as a primary sensor for bile acids. Upon activation by a ligand like this compound, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation include:

-

Repression of Bile Acid Synthesis : FXR activation induces the expression of the small heterodimer partner (SHP) in the liver. SHP, in turn, inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

-

Induction of FGF19 : In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19). FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) and also suppresses CYP7A1 expression, providing a secondary negative feedback mechanism on bile acid production.

-

Metabolic Regulation : FXR activation influences lipid and glucose metabolism by suppressing lipogenesis and promoting fatty acid oxidation.

Pharmacodynamics & Pharmacokinetics

Pharmacodynamics

This compound administration leads to robust, dose-dependent engagement of the FXR pathway. This is evidenced by significant increases in plasma FGF19 and reductions in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis. In healthy volunteers, doses greater than 30 mg appeared to achieve a plateau of intestinal FXR activation. This compound also reduces serum levels of total bile acids, primary bile acids (such as cholic acid), and secondary bile acids.

Table 1: Pharmacodynamic Effects of this compound in Clinical Studies

| Biomarker | Study Population | Dose(s) | Duration | Observation | Citation(s) |

|---|---|---|---|---|---|

| FGF19 | Healthy Volunteers | 10-300 mg | 14 days | Exposure-dependent increase in plasma levels | |

| C4 | Healthy Volunteers | 10-300 mg | 14 days | Exposure-dependent reduction in serum levels | |

| C4 | PSC with Cirrhosis | 30-100 mg (escalating) | 12 weeks | -55.3% mean change from baseline at week 12 | |

| Total Bile Acids | NASH Patients | 30 mg, 100 mg | 24 weeks | Significant decrease in both treatment groups |

| Cholic Acid | PSC with Cirrhosis | 30-100 mg (escalating) | 12 weeks | -60.5% mean change from baseline at week 12 | |

Pharmacokinetics

In healthy volunteers, this compound exhibits bi-exponential disposition. Its plasma exposure increases in a less-than-dose-proportional manner over a range of 10 to 300 mg, with no significant accumulation observed after 14 days of once-daily dosing. The administration with a moderate-fat meal was found to reduce the total exposure (AUC) by 21% to 45%. In vitro data indicate that this compound is primarily metabolized by CYP3A and CYP2C8 and is a substrate for P-gp, BCRP, and OATP transporters.

Clinical Efficacy

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for NASH and PSC, yielding mixed results.

Non-alcoholic Steatohepatitis (NASH)

A Phase 2, randomized, placebo-controlled trial (NCT02854605) evaluated this compound in 140 patients with noncirrhotic NASH. The 100 mg dose met several key endpoints after 24 weeks of treatment, demonstrating significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids. However, significant changes in liver stiffness or scores from the Enhanced Liver Fibrosis (ELF) test were not observed.

Table 2: Key Efficacy Results from Phase 2 NASH Trial (NCT02854605) at Week 24

| Endpoint | Placebo (n=28) | This compound 30 mg (n=56) | This compound 100 mg (n=56) | P-value (100 mg vs Placebo) | Citation(s) |

|---|---|---|---|---|---|

| Median Relative Change in MRI-PDFF * | +1.9% | -1.8% | -22.7% | 0.003 | |

| Patients with ≥30% MRI-PDFF Decline | 13% | 14% | 39% | 0.011 | |

| Change in ALT (U/L) | - | - | Significant Improvement | P<0.05 | |

| Change in AST (U/L) | - | - | Significant Improvement | P<0.05 | |

| Change in GGT (U/L) | - | Significant Improvement | Significant Improvement | P<0.05 | |

| Change in Serum C4 | - | Significant Decrease | Significant Decrease | P<0.05 |

MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction.

In a separate Phase 2b trial in patients with advanced fibrosis (F3-F4) due to NASH, this compound (30 mg) in combination with the ACC inhibitor firsocostat led to significant improvements in NASH activity and a decrease in the NASH CRN fibrosis score after 48 weeks.

Primary Sclerosing Cholangitis (PSC)

An early Phase 2 study in non-cirrhotic PSC patients showed that this compound 100 mg administered for 12 weeks led to significant, dose-dependent reductions in serum alkaline phosphatase (ALP) and other liver enzymes compared to placebo.

However, the subsequent Phase 3 PRIMIS trial (NCT03890120), which enrolled 419 patients with non-cirrhotic PSC, was terminated early. An interim futility analysis concluded there was a low probability of detecting a significant difference between the this compound 100 mg group and the placebo group for the primary endpoint: the proportion of participants with at least a one-stage progression in liver fibrosis at week 96.

Table 3: Key Results from Phase 3 PRIMIS Trial in PSC (NCT03890120)

| Endpoint | Placebo (n=139) | This compound 100 mg (n=277) | Observation | Citation(s) |

|---|---|---|---|---|

| Fibrosis Progression at Week 96 | 33% (21/64) | 31% (41/133) | Not statistically significant (p=0.42) | |

| Change in Total Bile Acids (Week 96) | +36% | -4% | Statistically significant reduction | |

| Change in Primary Bile Acids (Week 96) | +45% | -11% | Statistically significant reduction |

| Change in ALT (Week 96) | - | - | Reduction indicating target engagement | |

A small, open-label Phase 1b study in 11 PSC patients with compensated cirrhosis showed that escalating doses of this compound (30 mg to 100 mg) over 12 weeks were well-tolerated and improved markers of cholestasis.

Table 4: Efficacy Results from Phase 1b Trial in PSC with Cirrhosis (NCT04060147) at Week 12

| Parameter | Median % Change from Baseline (IQR) | Citation(s) |

|---|---|---|

| Alkaline Phosphatase (ALP) | -13.0% (-21.9 to -8.6) | |

| Gamma-Glutamyl Transferase (GGT) | -43.5% (-52.1 to -30.8) | |

| Alanine Aminotransferase (ALT) | -24.8% (-35.7 to -7.4) |

| Total Bilirubin | -12.7% (-25.0 to 0.0) | |

Preclinical Efficacy

In a rat model of NASH, this compound dose-dependently induced FXR target genes in both the liver and ileum. Treatment with 30 mg/kg of this compound for 10 weeks resulted in a significant reduction in liver fibrosis area (-69%), hepatic hydroxyproline content (-41%), and expression of fibrotic markers like col1a1. The study also demonstrated that this compound decreased portal pressure without negatively affecting systemic hemodynamics, suggesting a primary effect on reducing sinusoidal resistance. In the Mdr2-/- mouse model of sclerosing cholangitis, this compound treatment improved serum liver enzymes, lowered intrahepatic bile acid concentrations, and reduced hepatic fibrosis.

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common treatment-emergent adverse event is pruritus (itching), a known class effect of FXR agonists. The incidence and severity of pruritus appear to be dose-dependent.

Table 5: Summary of Common Adverse Events (AEs) with this compound

| Adverse Event | Study Population | This compound Dose | Incidence in this compound Group | Incidence in Placebo Group | Citation(s) |

|---|---|---|---|---|---|

| Pruritus (Moderate-Severe) | NASH | 100 mg | 14% | 4% | |

| Pruritus (Any Grade) | PSC (Phase 3) | 100 mg | 49% | 36% | |

| Pruritus (Any Grade) | PSC with Cirrhosis | 30-100 mg | 72.7% (8/11 patients) | N/A (Open-label) | |

| Headache | Healthy Volunteers | 10-300 mg | Most frequently observed TEAE | - | |

| Upper Abdominal Pain | PSC (Phase 3) | 100 mg | 14% | 14% |

| COVID-19 | PSC (Phase 3) | 100 mg | 23% | 19% | |

No treatment-related deaths have been reported in the cited studies. In the Phase 3 PSC trial, the proportion of serious adverse events was similar between the this compound and placebo groups (19% in both).

Experimental Protocols

The evaluation of this compound involves a range of in vitro and in vivo experimental procedures to determine its potency, efficacy, and mechanism of action.

In Vitro FXR Agonist Activity Assessment

A common method to determine the potency of an FXR agonist is a cell-based reporter gene assay.

Methodology: Luciferase Reporter Assay

-

Cell Culture: Human embryonic kidney (HEK293) or hepatocellular carcinoma (e.g., HepG2) cells are cultured under standard conditions.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length human FXR gene.

-

A reporter plasmid containing multiple copies of an FXRE driving the expression of a luciferase gene.

-

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound, a positive control (e.g., chenodeoxycholic acid, CDCA), and a vehicle control (e.g., DMSO) for 18-24 hours.

-

Lysis and Luminescence Reading: Cells are lysed, and a luciferase assay substrate is added. The resulting luminescence, which is proportional to FXR transcriptional activity, is measured using a luminometer.

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration at which 50% of the maximal response is achieved) is calculated to determine the compound's potency.

References

- 1. The Nonsteroidal Farnesoid X Receptor Agonist this compound (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical structure and properties of Cilofexor.

An In-depth Technical Guide to the Chemical Structure and Properties of Cilofexor

Introduction

This compound, also known as GS-9674, is a potent and selective, orally active, nonsteroidal farnesoid X receptor (FXR) agonist.[1][2][3] Developed by Gilead Sciences, it has been a subject of extensive research and clinical investigation for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[4][5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. By activating FXR, this compound modulates signaling pathways integral to hepatic health, demonstrating anti-inflammatory and antifibrotic effects in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound.

Chemical Identity and Structure

This compound is a complex small molecule belonging to the phenylazetidine class of organic compounds. Its structure is characterized by a central 3-hydroxyazetidine ring linked to a substituted pyridinecarboxylic acid and a complex phenyl ether moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid |

| Chemical Formula | C₂₈H₂₂Cl₃N₃O₅ |

| CAS Number | 1418274-28-8 |

| Molecular Weight | 586.85 g·mol⁻¹ |

| PubChem CID | 71228883 |

| DrugBank ID | DB15168 |

| ChEMBL ID | ChEMBL4297613 |

| SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl |

| InChIKey | KZSKGLFYQAYZCO-UHFFFAOYSA-N |

Physicochemical and Pharmacokinetic Properties

This compound's properties, such as its solubility and plasma protein binding, are critical determinants of its pharmacokinetic behavior. It exhibits low and pH-dependent solubility. In human plasma, this compound is highly protein-bound (>99%).

Table 2: Summary of Physicochemical and Pharmacokinetic Properties

| Property | Value / Description |

| pKa | 2.10 ± 0.10 at 25 °C |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol |

| Absorption (Tₘₐₓ) | Peak plasma concentrations reached ~1–4 hours after oral dosing |

| Disposition | Follows a bi-exponential decline |

| Terminal Half-life (t½) | Median ranges from 2 to 13 hours across dose levels |

| Dose Proportionality | Exposure increases in a less-than-dose-proportional manner over the 10 to 300 mg range |

| Food Effect | A moderate-fat meal reduced AUC by 21% to 45% |

| Plasma Protein Binding | >99% |

| Accumulation | No significant accumulation with repeated once-daily dosing |

Pharmacological Profile and Mechanism of Action

This compound is a nonsteroidal agonist of the farnesoid X receptor. FXR is a master regulator of bile acid homeostasis. Its activation, particularly in the intestine, triggers the release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) and initiates a signaling cascade. This cascade results in the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The reduction in CYP7A1 activity can be monitored by measuring the decrease in its product, 7α-hydroxy-4-cholesten-3-one (C4), a serum biomarker for bile acid synthesis. This mechanism ultimately leads to decreased bile acid production, lipogenesis, and gluconeogenesis.

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of this compound are consistent with its mechanism of action as an FXR agonist. Administration leads to a dose-dependent increase in plasma FGF19 and a reduction in serum C4 and total bile acids. Doses of 30 mg and higher appear to achieve a plateau of intestinal FXR activation.

In clinical trials for NASH and PSC, this compound has been shown to improve markers of liver injury and cholestasis. In a Phase 2 study in patients with PSC, 12 weeks of treatment with 100 mg this compound resulted in significant reductions in serum alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST). Similarly, a Phase 2 trial in patients with non-cirrhotic NASH showed that 24 weeks of 100 mg this compound significantly reduced hepatic steatosis as measured by MRI-PDFF. However, a Phase 3 trial (PRIMIS) in patients with non-cirrhotic PSC was terminated early for futility, as this compound did not significantly reduce fibrosis progression compared to placebo.

Table 3: Summary of Key Pharmacodynamic and Efficacy Results

| Indication | Dose | Duration | Key Finding |

| Healthy Volunteers | 10-300 mg | 14 days | Dose-dependent increase in FGF19 and decrease in C4 and serum bile acids. |

| PSC (Phase 2) | 100 mg | 12 weeks | Significant median reduction in serum ALP (-21%), GGT (-30%), ALT (-49%), and AST (-42%). |

| NASH (Phase 2) | 100 mg | 24 weeks | Significant median relative decrease in MRI-PDFF (-22.7%) vs. placebo. |

| PSC (Phase 3) | 100 mg | 96 weeks | No significant reduction in fibrosis progression versus placebo. |

The most frequently reported treatment-emergent adverse event is pruritus (itching), particularly at higher doses, which is a known class effect of FXR agonists. Overall, this compound has been generally well-tolerated in clinical studies.

Experimental Protocols

In Vitro FXR Agonist Activity Assay

A common method to determine the potency of an FXR agonist is a cell-based reporter gene assay. This protocol outlines a typical workflow.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are transfected with a plasmid containing an FXR-responsive firefly luciferase reporter gene.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution. This is then serially diluted in cell screening medium to achieve a range of final concentrations.

-

Cell Treatment: The transfected CHO cells are seeded into microplates. After adherence, the medium is replaced with the medium containing the various concentrations of this compound. A positive control (e.g., obeticholic acid) and a vehicle control (DMSO) are included.

-

Incubation: The plates are incubated for approximately 22-24 hours at 37°C with 5% CO₂ to allow for FXR activation and subsequent luciferase gene expression.

-

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase detection reagent is added to each well. The resulting luminescence, which is proportional to FXR activation, is quantified using a luminometer or multi-mode microplate reader.

-

Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀ value (the concentration that elicits 50% of the maximal response) is calculated. This compound has a reported EC₅₀ of 43 nM.

In Vivo Efficacy Study in a NASH Rat Model

Preclinical in vivo studies are essential to evaluate the antifibrotic and metabolic effects of FXR agonists.

Methodology:

-

Disease Induction: Male Wistar rats are fed a high-fat, high-cholesterol diet to induce a NASH phenotype, characterized by steatosis, inflammation, and fibrosis. This induction phase typically lasts for several weeks.

-

Treatment Groups: Animals are randomized into several groups: a vehicle control group (receiving the drug carrier) and treatment groups receiving different doses of this compound (e.g., 10 mg/kg and 30 mg/kg).

-

Drug Administration: this compound is administered once daily via oral gavage for a specified treatment period, for instance, 10 weeks.

-

Monitoring and Sample Collection: Throughout the study, animal weight and food intake are monitored. At the end of the treatment period, blood and tissue samples (liver, ileum) are collected.

-

Endpoint Analysis:

-

Biochemical Analysis: Serum is analyzed for liver enzymes (ALT, AST) and metabolic markers.

-

Gene Expression: RNA is extracted from liver and ileum tissue to measure the expression of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR.

-

Histopathology: Liver tissue is stained (e.g., with Picro-Sirius Red) to quantify the fibrosis area and assess hepatic collagen content.

-

Conclusion

This compound is a well-characterized, nonsteroidal FXR agonist with a clear mechanism of action involving the FXR-FGF19 signaling axis. Its chemical structure and physicochemical properties result in a predictable pharmacokinetic profile. Preclinical and Phase 2 clinical studies have demonstrated its ability to modulate key biomarkers of bile acid synthesis and improve markers of liver injury and steatosis in patients with NASH and PSC. While it did not meet its primary endpoint for fibrosis reduction in a Phase 3 PSC trial, this compound remains an important tool for researching FXR biology and a potential component of combination therapies for complex metabolic liver diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Pharmacokinetics, pharmacodynamics, safety and tolerability of this compound, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Cilofexor (GS-9674): A Technical Overview of its Discovery and Development

[Foster City, CA] – Cilofexor (GS-9674), a potent and selective nonsteroidal farnesoid X receptor (FXR) agonist, has been the subject of extensive research and development for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Developed by Gilead Sciences, this molecule emerged from a program originally identified by Phenex Pharmaceuticals.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.

Discovery and Rationale

This compound was identified as a nonsteroidal agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[3][4] FXR activation plays a crucial role in maintaining liver homeostasis, and its dysregulation is associated with the pathogenesis of various liver diseases. The therapeutic rationale for developing an FXR agonist lies in its potential to exert anti-inflammatory, anti-fibrotic, and anti-steatotic effects in the liver.

Mechanism of Action

This compound is a potent, selective, and orally active agonist of FXR with an EC50 of 43 nM. Its mechanism of action involves binding to and activating FXR, which is highly expressed in the liver and intestines. This activation initiates a cascade of transcriptional events that regulate genes involved in bile acid synthesis and transport.

A key downstream effect of intestinal FXR activation is the induction and release of fibroblast growth factor 19 (FGF19). FGF19 travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/β-Klotho), leading to the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This results in a reduction of the overall bile acid pool. Direct activation of FXR in hepatocytes also increases the expression of genes involved in bile acid efflux and reduces their uptake, further contributing to the mitigation of cholestasis.

Preclinical Development

In Vitro Studies

The potency of this compound as an FXR agonist was established in in vitro assays. A common method to evaluate FXR agonism is a cell-based reporter assay, such as a luciferase reporter assay in Chinese Hamster Ovary (CHO) cells transfected with an FXR responsive element. In such assays, the luminescence generated is proportional to the activation of FXR by the test compound.

Experimental Protocol: In Vitro FXR Agonist Assay

-

Cell Culture: CHO cells are transfected with a plasmid containing an FXR responsive luciferase reporter gene.

-

Compound Preparation: this compound is dissolved in a solvent like DMSO and then diluted in the cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: The transfected cells are incubated with varying concentrations of this compound for a specified period (e.g., 22 hours).

-

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase detection reagent is added. The luminescence is then quantified using a microplate reader.

-

Data Analysis: The potency (EC50) is determined by plotting the luminescence signal against the compound concentration. Efficacy is often reported relative to a positive control like obeticholic acid (OCA).

Animal Studies

This compound has been evaluated in various animal models of NASH and liver fibrosis to assess its efficacy and safety. A commonly used model is the induction of NASH in rats using a choline-deficient high-fat diet combined with intraperitoneal injections of sodium nitrite.

In a rat model of NASH, this compound demonstrated dose-dependent anti-fibrotic effects. Treatment with 30 mg/kg of this compound for 10 weeks resulted in significant reductions in hepatic hydroxyproline content, a marker of collagen deposition, and decreased expression of pro-fibrotic genes such as col1a1 and pdgfr-β. Furthermore, this compound was shown to reduce portal pressure in these animals without negatively impacting systemic hemodynamics.

Table 1: Preclinical Efficacy of this compound in a Rat NASH Model

| Parameter | This compound Dose (10 weeks) | Result |

| Hepatic Hydroxyproline Content | 30 mg/kg | ↓ 41% |

| col1a1 Gene Expression | 30 mg/kg | ↓ 37% |

| pdgfr-β Gene Expression | 30 mg/kg | ↓ 36% |

| Desmin Area (marker of HSC activation) | 30 mg/kg | ↓ 42% |

| Portal Pressure | 30 mg/kg | ↓ from 11.9 to 8.9 mmHg (p=0.020) |

| Picro-Sirius Red Area (Fibrosis) | 10 mg/kg | ↓ 41% |

| Picro-Sirius Red Area (Fibrosis) | 30 mg/kg | ↓ 69% |

Experimental Protocol: Rat Model of NASH-induced Fibrosis

-

Animal Model: Male Wistar rats are used.

-

Induction of NASH: The rats are fed a choline-deficient high-fat diet and receive intraperitoneal injections of sodium nitrite. This regimen induces features of NASH, including steatosis, inflammation, and fibrosis.

-

Treatment: this compound is administered orally, once daily, at specified doses (e.g., 10 mg/kg and 30 mg/kg) for a duration of 10 to 14 weeks.

-

Endpoint Analysis:

-

Hemodynamics: Portal and systemic hemodynamics are measured.

-

Histology: Liver tissue is collected for histological analysis, including Picro-Sirius Red staining for fibrosis and desmin staining for hepatic stellate cell activation.

-

Biochemical Analysis: Hepatic hydroxyproline content is quantified.

-

Gene Expression: RNA is extracted from liver and ileal tissues to measure the expression of FXR target genes (shp, cyp7a1, fgf15) and fibrosis-related genes (col1a1, pdgfr-β) using RT-PCR.

-

Clinical Development

This compound has been evaluated in multiple clinical trials for NASH and PSC, both as a monotherapy and in combination with other agents.

Phase 1 Studies in Healthy Volunteers

Phase 1 studies in healthy volunteers were conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of this compound (ranging from 10 to 300 mg). The results showed that this compound was generally well-tolerated, with headache being the most common treatment-emergent adverse event. The administration of this compound led to an increase in plasma FGF19 and a reduction in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, confirming its biological activity. These studies helped in the dose selection for subsequent Phase 2 trials.

Clinical Trials in NASH

In a Phase 2, randomized, placebo-controlled trial in patients with non-cirrhotic NASH, this compound was administered at doses of 30 mg and 100 mg once daily for 24 weeks. The study demonstrated that this compound was well-tolerated and led to significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids. However, significant changes in liver stiffness or Enhanced Liver Fibrosis (ELF) scores were not observed within the 24-week period. Pruritus (itching) was a notable adverse event, occurring more frequently in the 100 mg dose group.

Table 2: Key Efficacy Endpoints from Phase 2 NASH Trial (24 Weeks)

| Parameter | This compound 30 mg | This compound 100 mg | Placebo |

| Reduction in Hepatic Steatosis | Significant | Significant | - |

| Reduction in Liver Biochemistry (GGT, C4) | Significant | Significant | - |

| Reduction in Serum Primary Bile Acids | Significant | Significant | - |

| Change in ELF Score | Not Significant | Not Significant | - |

| Change in Liver Stiffness | Not Significant | Not Significant | - |

| Incidence of Moderate to Severe Pruritus | 4% | 14% | 4% |

This compound has also been studied in combination with other investigational drugs, such as the acetyl-CoA carboxylase (ACC) inhibitor firsocostat and the apoptosis signal-regulating kinase 1 (ASK1) inhibitor selonsertib, for patients with advanced fibrosis due to NASH. In a Phase 2b trial (ATLAS), the combination of this compound and firsocostat showed improvements in NASH activity and suggested a potential anti-fibrotic effect.

Clinical Trials in PSC

This compound has also been investigated for the treatment of primary sclerosing cholangitis (PSC). In a Phase 2 study involving non-cirrhotic PSC patients, this compound (30 mg and 100 mg daily for 12 weeks) led to significant, dose-dependent reductions in serum alkaline phosphatase (ALP) and other markers of cholestasis and liver injury. The treatment was generally well-tolerated, with rates of moderate to severe pruritus being comparable to or lower than placebo.

Table 3: Key Efficacy Endpoints from Phase 2 PSC Trial (12 Weeks)

| Parameter | This compound 30 mg | This compound 100 mg | Placebo |

| Change in Serum ALP | Significant Reduction | Significant Reduction | - |

| Change in GGT, ALT, AST | Significant Reduction | Significant Reduction | - |

| Incidence of Grade 2 or 3 Pruritus | 20% | 14% | 40% |

However, the subsequent Phase 3 PRIMIS study, which aimed to evaluate the effect of this compound on fibrosis progression in non-cirrhotic PSC patients, was terminated early. An interim futility analysis indicated that the study was unlikely to meet its primary endpoint of slowing fibrosis progression. Despite the lack of efficacy on this endpoint, no new safety concerns were identified. A post-hoc analysis did show that this compound successfully engaged its target, as evidenced by reductions in bile acid concentrations.

Summary and Future Directions

This compound is a well-characterized nonsteroidal FXR agonist that has demonstrated clear target engagement and beneficial effects on liver biochemistry and markers of cholestasis in both NASH and PSC. While it has shown promise in early to mid-stage clinical trials, the failure to demonstrate a significant anti-fibrotic effect in the Phase 3 PRIMIS trial for PSC highlights the challenges in translating improvements in biomarkers to histological benefits, particularly within the timeframe of clinical studies. The development of pruritus remains a class effect of FXR agonists that needs to be managed.

Ongoing research continues to explore the potential of this compound, particularly in combination therapies for NASH, where targeting multiple pathogenic pathways may be necessary to achieve significant improvements in liver histology and clinical outcomes. The journey of this compound provides valuable insights into the complexities of drug development for chronic liver diseases and underscores the importance of selecting appropriate endpoints and patient populations for future clinical trials in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Farnesoid X Receptor (FXR) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), also known as the bile acid receptor or NR1H4, is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2] Initially identified in 1995, its endogenous ligands were discovered to be bile acids in 1999.[3] FXR is highly expressed in tissues central to bile acid metabolism, such as the liver, intestine, and kidneys.[1][4] It plays a critical role in regulating the synthesis, transport, and enterohepatic circulation of bile acids. Beyond its primary function in bile acid homeostasis, FXR has emerged as a crucial regulator of lipid, glucose, and energy metabolism. Dysregulation of the FXR signaling pathway is implicated in a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and type 2 diabetes, making it a significant therapeutic target.

The Core FXR Signaling Pathway

The FXR signaling pathway is activated by the binding of bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural agonist. Upon ligand binding, FXR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.

Hepatic FXR Signaling

In the liver, FXR activation orchestrates a negative feedback loop to control bile acid synthesis. A key mechanism involves the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the activity of several transcription factors, including Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway. This leads to a reduction in the conversion of cholesterol to bile acids.

FXR also directly regulates the expression of genes involved in bile acid transport. It upregulates the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter responsible for pumping bile salts from hepatocytes into the bile canaliculi. This enhances the efflux of bile acids from the liver, protecting it from bile acid toxicity.

Intestinal FXR Signaling

In the intestine, particularly the ileum where most bile acids are reabsorbed, FXR activation has both local and systemic effects. A critical intestinal FXR target gene is Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). Upon induction by FXR, FGF19 is secreted from enterocytes into the portal circulation and travels to the liver. In the liver, FGF19 binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), in complex with its co-receptor β-Klotho. This signaling cascade potently represses CYP7A1 expression, providing a gut-liver endocrine feedback mechanism to control bile acid synthesis.

Intestinal FXR also regulates the expression of proteins involved in bile acid absorption, such as the Ileal Bile Acid Binding Protein (IBABP) and the Organic Solute Transporters alpha and beta (OSTα/OSTβ), which facilitate the transport of bile acids across the basolateral membrane of enterocytes into the portal blood.

Physiological Roles of FXR Signaling

Bile Acid Homeostasis

The primary and most well-characterized role of FXR is the maintenance of bile acid homeostasis through the coordinated regulation of their synthesis, conjugation, transport, and reabsorption in the liver and intestine. This intricate network ensures a stable bile acid pool size, which is crucial for dietary lipid digestion and absorption.

Lipid Metabolism

FXR plays a significant role in regulating lipid metabolism. Activation of FXR generally leads to a reduction in circulating lipid levels. It suppresses de novo fatty acid synthesis in the liver by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target lipogenic genes. FXR activation also enhances the clearance of triglycerides from the circulation by increasing the expression of genes involved in triglyceride hydrolysis and fatty acid oxidation.

Glucose Metabolism

FXR is also implicated in the regulation of glucose homeostasis. Activation of FXR can improve glucose tolerance by repressing hepatic gluconeogenesis and glycolysis, while promoting glycogen synthesis. The FXR/SHP pathway plays a role in suppressing the expression of key gluconeogenic enzymes. In some contexts, intestinal FXR activation can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin secretion.

Therapeutic Targeting of FXR Signaling

Given its central role in metabolic regulation, FXR has become a promising therapeutic target for a range of diseases.

-

Cholestatic Liver Diseases : FXR agonists, such as obeticholic acid (OCA), have shown efficacy in treating primary biliary cholangitis (PBC) by reducing bile acid synthesis and protecting hepatocytes from bile acid-induced injury.

-

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) : By reducing hepatic fat accumulation, inflammation, and fibrosis, FXR agonists are being actively investigated for the treatment of NAFLD and NASH.

-

Type 2 Diabetes : The beneficial effects of FXR activation on glucose metabolism and insulin sensitivity suggest its potential as a therapeutic target for type 2 diabetes.

-

Atherosclerosis : FXR has been shown to have protective effects against the development of atherosclerosis, although its effects on HDL cholesterol require careful consideration.

Quantitative Data Summary

Table 1: In Vitro Activity of FXR Ligands

| Ligand | Type | EC50 (nM) | Efficacy (relative to CDCA) | Citation(s) |

| Chenodeoxycholic Acid (CDCA) | Natural Agonist | ~10,000 | 100% | |

| Obeticholic Acid (OCA) | Synthetic Agonist | 130 | >100% | |

| GW4064 | Synthetic Agonist | 30-60 | High | |

| Fexaramine | Synthetic Agonist | - | - | |

| Guggulsterone | Natural Antagonist | IC50: 15,000-17,000 | - | |

| Tauro-β-muricholic acid (T-β-MCA) | Natural Antagonist | IC50: ~40,000 | - | |

| EDP-305 | Synthetic Agonist | 8 | 16-fold more potent than OCA |

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific assay conditions.

Table 2: FXR Target Gene Expression Changes Upon Agonist Treatment

| Gene | Tissue | Agonist | Fold Change (mRNA) | Citation(s) |

| SHP (NR0B2) | Human Hepatocytes | Tropifexor | Dose-dependent increase | |

| BSEP (ABCB11) | Human Hepatocytes | Tropifexor | Dose-dependent increase | |

| FGF19 | Piglet Intestine | OCA | Decreased | |

| OSTβ | Piglet Intestine | OCA | Decreased | |

| CYP7A1 | Mouse Liver | CA / GW4064 | Marked decrease | |

| APOA1 | Mouse Liver | CA / GW4064 | Significant decrease | |

| TGR5 | Mouse Ileum | Fexaramine | Increased | |

| FGF15 | Mouse Ileum | Fexaramine | Increased |

Table 3: Physiological Effects of FXR Modulation in Animal Models

| Animal Model | FXR Modulation | Key Physiological Changes | Citation(s) |

| High-Fat Diet Mice | GW4064 (Agonist) | Accentuated body weight gain, worsened glucose intolerance, decreased bile acid pool size | |

| Short-Bowel Syndrome Piglets | OCA (Agonist) | Decreased stool fat, did not prevent liver disease | |

| Obese (fa/fa) Zucker Rats | CDCA (Agonist) | Reduced hyperinsulinemia and hyperlipidemia, reduced cardiac lipid content and fibrosis | |

| FXR Knockout Mice | - | Elevated serum bile acids, reduced bile acid pool, defects in bile acid homeostasis | |

| Intestine-specific FXR Knockout Mice | - | Resistant to high-fat diet-induced obesity and insulin resistance |

Mandatory Visualizations

References

- 1. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FXR luciferase assay [bio-protocol.org]

- 4. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure* | Semantic Scholar [semanticscholar.org]

The Farnesoid X Receptor: A Master Regulator of Bile Acid Homeostasis and Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, stands as a pivotal sensor and regulator at the crossroads of bile acid, lipid, and glucose metabolism.[1][2] Activated by endogenous bile acids, FXR orchestrates a complex network of gene expression that governs the synthesis, transport, and detoxification of these critical molecules, thereby maintaining metabolic homeostasis and protecting the liver from injury.[3] Its central role in the enterohepatic circulation and its influence on systemic metabolic pathways have positioned FXR as a highly attractive therapeutic target for a range of liver and metabolic diseases, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[4][5] This guide provides a comprehensive overview of FXR's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

FXR-Mediated Regulation of Bile Acid Synthesis

Bile acids are synthesized from cholesterol in the liver through two primary pathways: the classical (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway. FXR activation provides a critical negative feedback mechanism to prevent the accumulation of cytotoxic levels of bile acids. This regulation is achieved through two distinct, yet coordinated, signaling arms originating from the liver and the intestine.

-

The Hepatic Pathway: In hepatocytes, bile acids bind to and activate FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and induces the expression of the Small Heterodimer Partner (SHP, NR0B2). SHP, an atypical nuclear receptor lacking a DNA-binding domain, then represses the transcriptional activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the expression of CYP7A1 and CYP8B1 (sterol 12α-hydroxylase), the rate-limiting enzymes in the classical bile acid synthesis pathway.

-

The Intestinal Pathway (Gut-Liver Axis): The predominant mechanism for bile acid synthesis regulation originates in the intestine. In the enterocytes of the ileum, reabsorbed bile acids activate FXR, leading to a robust induction of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is secreted into the portal circulation, travels to the liver, and binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event triggers a downstream signaling cascade, primarily involving the ERK1/2 pathway, which ultimately represses the transcription of CYP7A1, thereby shutting down bile acid production.

FXR Control of Enterohepatic Bile Acid Transport

FXR maintains bile acid homeostasis not only by controlling synthesis but also by tightly regulating the expression of transporters involved in their circulation between the liver and intestine.

-

In the Liver: FXR activation promotes the efflux of bile acids from hepatocytes into the bile canaliculi by upregulating the Bile Salt Export Pump (BSEP, ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2) . Simultaneously, it reduces the uptake of bile acids from the portal blood into hepatocytes by repressing the Na+-taurocholate cotransporting polypeptide (NTCP, SLC10A1) . This coordinated action protects the liver from bile acid overload.

-

In the Intestine: In ileal enterocytes, FXR enhances the basolateral efflux of reabsorbed bile acids back into the portal circulation by inducing the Organic Solute Transporter alpha and beta (OSTα/OSTβ) heterodimer. It also induces the Ileal Bile Acid-Binding Protein (IBABP, FABP6) , which facilitates intracellular bile acid trafficking. To prevent excessive intracellular accumulation, FXR represses the Apical Sodium-dependent Bile Salt Transporter (ASBT, SLC10A2) , the primary transporter for bile acid uptake from the intestinal lumen.

Quantitative Data on FXR Function

The study of FXR has yielded significant quantitative data regarding ligand potency and the receptor's impact on gene expression and metabolic parameters.

Table 1: Potency of Select FXR Ligands

| Ligand | Type | EC50 | Potency Relative to CDCA | Reference(s) |

| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | 10-50 µM | 1x | |

| Cholic Acid (CA) | Endogenous Agonist | Less potent than CDCA | < 1x | |

| Lithocholic Acid (LCA) | Endogenous Agonist | Activates FXR | Variable | |

| Obeticholic Acid (OCA, 6-ECDCA) | Semisynthetic Agonist | ~100 nM | ~100x | |

| GW4064 | Synthetic Agonist | ~30 nM | > 100x | |

| WAY-362450 | Synthetic Agonist | 4 nM | > 100x | |

| Tauro-β-muricholic acid (T-β-MCA) | Endogenous Antagonist | N/A | Antagonist |

Table 2: Effects of FXR Agonists on Gene Expression and Metabolism in Preclinical Models

| Parameter | Model/Treatment | Effect | Magnitude of Change | Reference(s) | | :--- | :--- | :--- | :--- | | Gene Expression | | | | | Cyp7a1 mRNA | Mice treated with OCA | Repression | Significant inhibition | | | Cyp8b1 mRNA | Mice treated with OCA | Repression | Significant inhibition | | | Shp mRNA | Mice treated with GW4064 | Induction | Significant induction | | | Fgf15 mRNA | Mice with intestinal FXR activation | Induction | Strong induction in ileum | | | Bsep mRNA | Mice treated with GW4064 | Induction | Significant induction | | | Metabolism | | | | | Hydrophobic Bile Acids (CA, DCA) | Mice treated with OCA | Reduction | ~71% decrease | | | Hydrophilic Bile Acids (α/β-MCAs) | Mice treated with OCA | Increase | 2.6-fold increase in proportion | | | Intestinal Cholesterol Absorption | Mice treated with OCA | Inhibition | Significant inhibition | | | Hepatic Triglycerides | HFD-fed mice with FXR agonist | Reduction | Significant decrease | | | Insulin Sensitivity | Patients with T2DM and NAFLD treated with OCA | Improvement | Increased insulin sensitivity | |

Key Experimental Methodologies

The elucidation of FXR's role has been dependent on a variety of robust experimental techniques, from in vitro molecular assays to in vivo disease models.

In Vitro Assays

-

Reporter Gene Assays:

-

Objective: To quantify the ability of a compound to activate FXR-mediated transcription.

-

Methodology: Cells (e.g., HepG2, HEK293) are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene downstream of FXR response elements (FXREs). Cells are then treated with the test compound. Ligand binding activates FXR, which then binds to the FXREs and drives luciferase expression. The resulting luminescence is measured and is proportional to FXR activation.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:

-

Objective: To measure direct ligand binding and subsequent recruitment of co-activator or co-repressor proteins.

-

Methodology: A purified, tagged FXR ligand-binding domain (LBD) is incubated with a test compound and a tagged co-regulator peptide (e.g., SRC2-2). If the ligand induces the correct conformational change in the LBD, the co-regulator is recruited, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. This provides a direct measure of the ligand's effect on protein-protein interactions.

-

In Vivo Animal Models

-

FXR Knockout (KO) Mice:

-

Objective: To determine the physiological functions of FXR by observing the phenotype resulting from its absence.

-

Methodology: Global or tissue-specific (e.g., liver-specific, intestine-specific) KO mice are generated using Cre-Lox recombination. These mice are invaluable for dissecting the tissue-specific contributions of FXR to bile acid, lipid, and glucose homeostasis. For example, comparing liver-specific vs. intestine-specific KO mice helped establish the primacy of the gut-liver axis in regulating bile acid synthesis.

-

-

Bile Duct Ligation (BDL) Model:

-

Objective: To model obstructive cholestasis and study the protective effects of FXR activation.

-

Methodology: The common bile duct in rats or mice is surgically ligated, preventing bile flow and causing the accumulation of toxic bile acids in the liver, leading to injury, inflammation, and fibrosis. Treatment with FXR agonists (e.g., GW4064, OCA) in this model has been shown to reduce liver injury markers (ALT, AST) and mitigate damage.

-

-

Diet-Induced NAFLD/NASH Models:

-

Objective: To mimic human metabolic liver disease and evaluate the therapeutic potential of FXR agonists.

-

Methodology: Mice are fed a high-fat diet (HFD) or a methionine- and choline-deficient (MCD) diet to induce hepatic steatosis, inflammation, and fibrosis. The efficacy of FXR agonists is assessed by measuring changes in liver histology, hepatic triglyceride content, inflammatory markers, and fibrosis scores.

-

Conclusion

The Farnesoid X Receptor is unequivocally a master regulator of enterohepatic and systemic metabolism. Its ability to sense and respond to bile acid concentrations allows it to maintain a delicate homeostatic balance, protecting the liver from cholestatic injury while profoundly influencing lipid and glucose levels. The intricate signaling networks it controls, particularly the dominant gut-liver axis involving FGF19, highlight a sophisticated level of inter-organ communication. A deep understanding of these pathways, supported by robust quantitative and methodological data, is critical for the ongoing development of FXR modulators as promising therapeutics for a spectrum of chronic liver and metabolic diseases.

References

- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Cilofexor: A Deep Dive into Liver Disease Models

Foster City, CA & Heidelberg, Germany - Cilofexor (formerly GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist developed by Gilead Sciences, has demonstrated significant anti-fibrotic and anti-steatotic efficacy in various preclinical models of liver disease. This technical guide provides an in-depth summary of the key preclinical findings, experimental methodologies, and underlying signaling pathways, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent and selective FXR agonist that has been extensively evaluated in rodent and monkey models of non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1] Preclinical data consistently show that this compound reduces liver fibrosis, improves portal hypertension, and modulates bile acid metabolism.[2][3][4] Notably, this compound exhibits a degree of intestinal bias in its FXR activation, which may contribute to a favorable safety profile by minimizing certain systemic side effects observed with other FXR agonists.[5] This document synthesizes the quantitative data from these pivotal studies, details the experimental protocols employed, and visually represents the key biological pathways influenced by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in various liver disease models.

Table 1: Efficacy of this compound in a Rat Model of NASH-Associated Liver Fibrosis

| Parameter | Control (NASH) | This compound (10 mg/kg) | This compound (30 mg/kg) | % Change vs. Control (30 mg/kg) | Reference |

| Fibrosis Area (Picro-Sirius Red, %) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 | -69% | |

| Hepatic Hydroxyproline (µg/g) | ~350 | ~250 | ~205 | -41% | |

| col1a1 Gene Expression (relative) | ~1.0 | ~0.8 | ~0.63 | -37% | |

| pdgfr-β Gene Expression (relative) | ~1.0 | ~0.7 | ~0.64 | -36% | |

| Desmin Area (%) | Not Reported | Not Reported | Not Reported | -42% | |

| Portal Pressure (mmHg) | 11.9 ± 2.1 | Not Reported | 8.9 ± 2.2 | -25% |

Table 2: Effects of this compound on Gene Expression in a Rat NASH Model

| Gene | Tissue | Fold Change with this compound | Biological Function | Reference |

| shp | Liver & Ileum | Induced | FXR target gene, regulates bile acid synthesis | |

| cyp7a1 | Liver | Induced | Enzyme in bile acid synthesis pathway | |

| fgf15 | Ileum | Induced | Rodent ortholog of human FGF19, regulates bile acid synthesis | |

| col1a1 | Liver | Reduced | Pro-fibrogenic gene | |

| pdgfr-β | Liver | Reduced | Pro-fibrogenic gene associated with HSC activation | |

| timp1 | Liver | Reduced (trend) | Pro-fibrogenic gene |

Table 3: Efficacy of this compound in the Mdr2-/- Mouse Model of Sclerosing Cholangitis

| Parameter | Mdr2-/- Control | Mdr2-/- + this compound | % Change vs. Control | Reference |

| Serum Aspartate Aminotransferase (AST) | Elevated | Improved | Not Quantified | |

| Serum Alkaline Phosphatase (ALP) | Elevated | Improved | Not Quantified | |

| Serum Bile Acids | Elevated | Improved | Not Quantified | |

| Picro-Sirius Red Positive Area (%) | Increased | Reduced | Not Quantified | |

| Hepatic Hydroxyproline Content | Increased | Reduced | Not Quantified | |

| Intrahepatic Bile Acid Concentrations | Increased | Lowered | Not Quantified |

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. The activation of FXR initiates a cascade of transcriptional events that regulate bile acid, lipid, and glucose metabolism, and reduce inflammation and fibrosis.

FXR Signaling Pathway in the Liver and Intestine

The following diagram illustrates the central mechanism of action of this compound.

Activation of intestinal FXR by this compound induces the expression of Fibroblast Growth Factor 15 (FGF15), the rodent ortholog of human FGF19. FGF15/19 then travels to the liver and acts on the FGFR4/β-Klotho receptor complex to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In parallel, direct activation of hepatic FXR by this compound induces the expression of Small Heterodimer Partner (SHP), which also inhibits CYP7A1. This dual mechanism leads to a potent reduction in bile acid synthesis, alleviating cholestasis and liver injury.

Anti-fibrotic Effects via Hepatic Stellate Cell Inactivation

This compound's anti-fibrotic properties are mediated, at least in part, by the inactivation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.

Preclinical studies have shown that this compound treatment leads to a significant reduction in markers of HSC activation, including desmin and platelet-derived growth factor receptor-β (pdgfr-β). This is accompanied by a dose-dependent decrease in the expression of pro-fibrogenic genes like collagen type I alpha 1 (col1a1).

Experimental Protocols

The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Rat Model of NASH and Fibrosis

-

Model Induction: Non-alcoholic steatohepatitis (NASH) was induced in male Wistar rats through a choline-deficient high-fat diet (CDHFD) combined with intraperitoneal injections of sodium nitrite (NaNO₂). This model recapitulates key features of human NASH, including steatosis, inflammation, and progressive fibrosis.

-

Treatment Regimen: In a dose-finding study, rats were administered either a placebo, 10 mg/kg, or 30 mg/kg of this compound orally, once daily, from week 4 to week 10 of the NASH induction protocol. A subsequent study utilized a 30 mg/kg dose from week 4 to week 14 to assess hemodynamic effects.

-

Fibrosis Assessment: Liver fibrosis was quantified using several methods:

-

Picro-Sirius Red Staining: Liver sections were stained to visualize collagen deposition, and the stained area was quantified as a percentage of the total area.

-

Hepatic Hydroxyproline Content: The total collagen content in liver tissue was determined by measuring the concentration of hydroxyproline, a key amino acid in collagen.

-

Immunohistochemistry: Staining for desmin was used to identify and quantify activated HSCs.

-

-

Gene Expression Analysis: The expression of key genes involved in fibrosis (e.g., col1a1, pdgfr-β) and FXR signaling (e.g., shp, cyp7a1, fgf15) was measured in liver and ileal tissues using reverse transcription-polymerase chain reaction (RT-PCR).

-

Hemodynamic Measurements: In a dedicated study, portal pressure, systemic hemodynamics, and splanchnic blood flow were measured to assess the impact of this compound on portal hypertension.

Experimental Workflow for the Rat NASH Model

Mdr2-/- Mouse Model of Sclerosing Cholangitis

-

Model: The Mdr2-/- (Abcb4-/-) mouse model, which lacks the canalicular phospholipid floppase, spontaneously develops sclerosing cholangitis with progressive cholestasis and liver fibrosis, mimicking features of human PSC.

-

Efficacy Assessment: The efficacy of this compound in this model was evaluated by measuring:

-

Serum Biochemistry: Levels of AST, ALP, and total bile acids were monitored as markers of liver injury and cholestasis.

-

Histological Analysis: Liver sections were stained with Picro-Sirius Red to assess fibrosis.

-

Hepatic Hydroxyproline: Total collagen content was measured.

-

Bile Acid Profiling: Intrahepatic bile acid concentrations were analyzed to confirm the pharmacological effect on bile acid homeostasis.

-

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for chronic liver diseases such as NASH and PSC. In multiple relevant animal models, this compound has demonstrated robust anti-fibrotic and cholestasis-reducing effects. These effects are driven by the potent and selective activation of the FXR signaling pathway in both the liver and intestine, leading to the beneficial modulation of bile acid synthesis and the inactivation of hepatic stellate cells. The detailed experimental protocols and mechanistic insights summarized in this guide offer a comprehensive overview for the scientific community engaged in liver disease research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Non-Steroidal FXR Agonist this compound Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of this compound, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Cilofexor: A Technical Deep Dive into its Antifibrotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent in the management of fibrotic liver diseases. This technical guide provides a comprehensive overview of the antifibrotic effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the development of novel antifibrotic therapies.

Core Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by potently and selectively activating the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and importantly, in modulating inflammatory and fibrogenic pathways.[1][2]

The activation of FXR by this compound initiates a cascade of transcriptional events that collectively contribute to its antifibrotic activity. A key mechanism is the inactivation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[1][3] Upon activation, quiescent HSCs transdifferentiate into a myofibroblast-like phenotype, leading to the excessive production of collagen and other matrix proteins that characterize fibrosis.[4] this compound has been shown to prevent this activation and reduce collagen deposition.

Signaling Pathways and Molecular Effects

The antifibrotic effects of this compound are mediated through the modulation of several key signaling pathways.

-

Downregulation of Profibrogenic Genes: this compound treatment leads to a significant reduction in the expression of key genes involved in fibrosis, including collagen type I alpha 1 (COL1A1), tissue inhibitor of metalloproteinase 1 (TIMP1), and platelet-derived growth factor receptor beta (PDGFR-β).

-

Induction of FXR Target Genes: As an FXR agonist, this compound induces the expression of downstream target genes such as the small heterodimer partner (SHP), bile salt export pump (BSEP), cytochrome P450 family 7 subfamily A member 1 (CYP7A1), and fibroblast growth factor 15 (FGF15 in rodents)/FGF19 (in humans). These genes are involved in bile acid homeostasis and have indirect antifibrotic and anti-inflammatory effects.

-

Inhibition of Hepatic Stellate Cell Activation: this compound has been demonstrated to reduce the activation of HSCs, as evidenced by a decrease in the expression of desmin, a marker of HSC activation.

Preclinical Evidence of Antifibrotic Efficacy

The antifibrotic effects of this compound have been robustly demonstrated in various preclinical models of liver fibrosis.

Rat Model of NASH-induced Fibrosis

In a well-established rat model of non-alcoholic steatohepatitis (NASH) induced by a choline-deficient high-fat diet and sodium nitrite injections, this compound demonstrated significant dose-dependent antifibrotic effects.

Table 1: Antifibrotic Effects of this compound in a Rat NASH Model